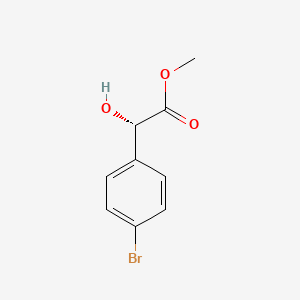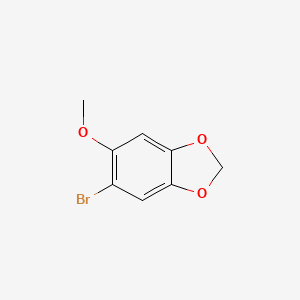
2-hydroxy-3-methyl-3-phenylbutanoic acid
Descripción general
Descripción
2-hydroxy-3-methyl-3-phenylbutanoic acid, also known as homogentisic acid (HGA), is an organic compound and a metabolite of the amino acid tyrosine. It is produced by the oxidation of homogentisate, a product of the breakdown of the amino acid tyrosine. HGA is a colorless, crystalline solid that is soluble in water and alcohol. It has a wide range of applications in the fields of chemistry, biochemistry, and medicine.
Aplicaciones Científicas De Investigación
Structural Analysis and Stereochemistry
- One significant application of 2-hydroxy-3-methyl-3-phenylbutanoic acid is in the field of structural biology and stereochemistry. Nakamura et al. (1976) demonstrated the use of X-ray crystallographic analysis to determine the stereochemistry of this compound, particularly in its role as a component of bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).
Quantum Computational and Spectroscopic Studies
- Raajaraman et al. (2019) explored the influence of functional groups like acetyl, hydroxy, and methyl on 2-phenylbutanoic acid derivatives, including this compound, through quantum computational and spectroscopic methods. This study offers insights into the electronic structure and potential interactions of this compound (Raajaraman et al., 2019).
Biocatalytic Applications
- Chadha and Baskar (2002) demonstrated the use of biocatalytic deracemisation in the synthesis of ethyl and methyl esters of 2-hydroxy-4-phenylbutanoic acid, highlighting its potential in producing high-yield and enantiomerically pure compounds (Chadha & Baskar, 2002).
Role in Aroma Compound Synthesis
- Gracia-Moreno et al. (2015) optimized a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This research highlights the importance of such compounds in the synthesis of aroma compounds in beverages (Gracia-Moreno et al., 2015).
Propiedades
IUPAC Name |
2-hydroxy-3-methyl-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVIEGQSYQSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77586-77-7 | |
| Record name | 2-hydroxy-3-methyl-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-sulfanyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.0^{2,11}.0^{3,8}.0^{18,23}]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-one](/img/structure/B6599417.png)







![({bis[2-(tetradecanoyloxy)ethyl]carbamoyl}methyl)trimethylazanium chloride](/img/structure/B6599469.png)

![2'-Methoxy-2-methyl-[3,3']bipyridinyl-6-ylamine](/img/structure/B6599485.png)

